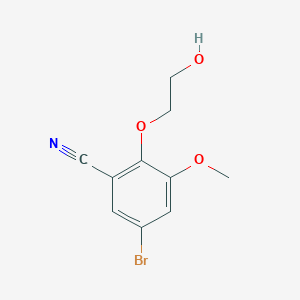
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H2ClF3INO . It is a liquid at room temperature . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes compounds like 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine, is a topic of active research . Various methods have been reported, such as chlorination under liquid-phase conditions .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine consists of a pyridine ring with chlorine, iodine, and trifluoromethoxy functional groups attached to it . The InChI code for this compound is 1S/C6H2ClF3INO/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H .Physical And Chemical Properties Analysis
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is a liquid at room temperature . The compound has a molecular weight of 197.54 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.Scientific Research Applications
Agrochemical Industry
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives, particularly those with the trifluoromethylpyridine (TFMP) motif, are extensively used in crop protection . The introduction of the TFMP derivative fluazifop-butyl marked the beginning of its application in the agrochemical market, leading to more than 20 new TFMP-containing agrochemicals acquiring ISO common names .
Pharmaceutical Sector
Several pharmaceutical products incorporate the TFMP moiety due to its unique physicochemical properties. This compound serves as an intermediate in the development of drugs, with five pharmaceutical and two veterinary products containing TFMP already on the market. Moreover, numerous candidates are currently undergoing clinical trials .
Material Science
The compound’s unique characteristics make it a valuable component in material science research. Scientists utilize it in the development of new materials that require the incorporation of fluorine atoms for enhanced performance .
Chemical Synthesis
In chemical synthesis, 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is used to introduce the trifluoromethyl group into various molecular frameworks. This is crucial for creating compounds with desired biological activities and physical properties .
Analytical Chemistry
Due to its well-defined structure and reactivity, this compound is often used as a standard or reagent in analytical procedures. It helps in the accurate determination of various chemical properties and reactions .
Veterinary Medicine
The TFMP derivatives of this compound are also significant in the veterinary medicine industry. They are part of the formulation of medicines that treat a variety of animal health issues .
Functional Materials
Researchers are exploring the use of this compound in the creation of functional materials. These materials have applications in various fields, including electronics, where the properties of fluorinated compounds can lead to advancements in technology .
Vapor-Phase Reactions
The compound is also used in vapor-phase reactions to synthesize other fluorinated organic chemicals. This process is important for the development of compounds used in different industrial applications .
Safety and Hazards
The safety data sheet for 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Trifluoromethylpyridines, including 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine, are expected to find many novel applications in the future . They are a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are also used in the pharmaceutical and veterinary industries .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are believed to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines may influence their pharmacokinetic properties .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It’s known that trifluoromethylpyridines and their derivatives have been used in various environments, from agricultural fields to clinical settings , suggesting that they may be influenced by a variety of environmental factors.
properties
IUPAC Name |
2-chloro-4-iodo-5-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3INO/c7-5-1-3(11)4(2-12-5)13-6(8,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEXAPQDSCSEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)OC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)




![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)



